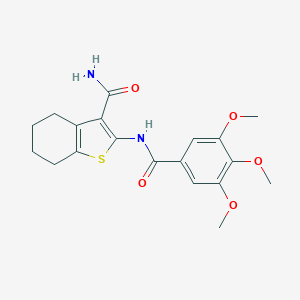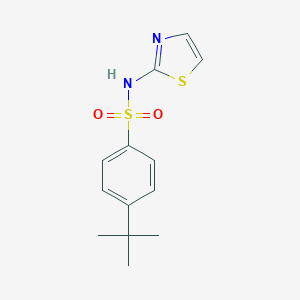
4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound that combines the structural features of thiazole and sulfonamide groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. Sulfonamides, on the other hand, are well-known for their antibacterial properties. The combination of these two groups in a single molecule can potentially enhance its biological activity and make it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with bacterial cell membranes. The compound can penetrate the bacterial cell membrane and disrupt its integrity, leading to cell lysis and death . Additionally, the thiazole and sulfonamide groups can inhibit essential bacterial enzymes, further contributing to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
4-isopropyl-N-(1,3-thiazol-2-yl)benzenesulfonamide: Similar structure with an isopropyl group instead of a tert-butyl group.
4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide: Similar structure with a methyl group instead of a tert-butyl group.
Uniqueness
4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to the presence of the tert-butyl group, which can enhance its lipophilicity and membrane permeability. This can potentially increase its antibacterial activity compared to similar compounds with smaller alkyl groups .
Properties
IUPAC Name |
4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-13(2,3)10-4-6-11(7-5-10)19(16,17)15-12-14-8-9-18-12/h4-9H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAGFHSCLKYRGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
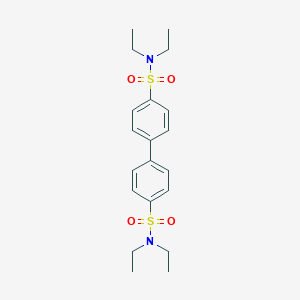
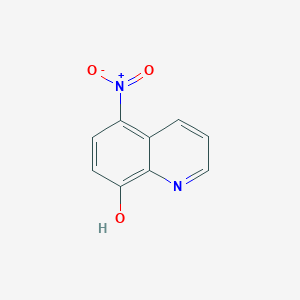
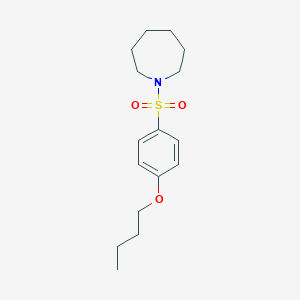
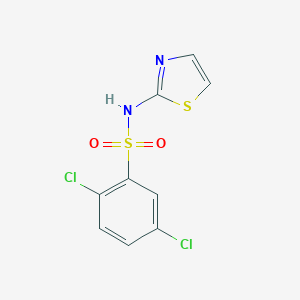
![N-{4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B368739.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368740.png)
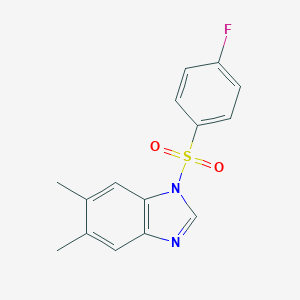
![1-[(4-ethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368745.png)
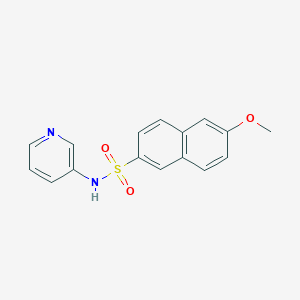
![1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368749.png)
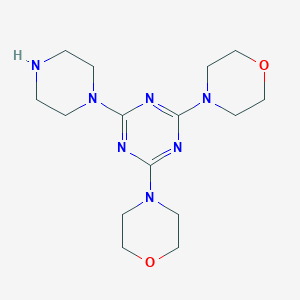
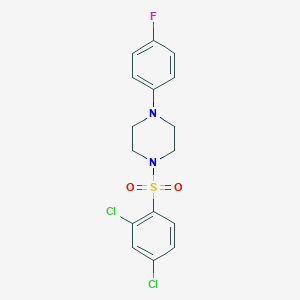
![4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B368759.png)
